molecular formula C9H17NO5S B15306157 Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate

Ethyl 3-((4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)amino)propanoate

Cat. No.: B15306157
M. Wt: 251.30 g/mol
InChI Key: JLUQLTSKFQULKZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate is a chemical compound with a complex structure that includes a thiolane ring, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with a suitable thiolane derivative. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process may involve heating the reaction mixture to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Ethyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active thiolane derivative, which can interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

ethyl 3-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]propanoate

InChI

InChI=1S/C9H17NO5S/c1-2-15-9(12)3-4-10-7-5-16(13,14)6-8(7)11/h7-8,10-11H,2-6H2,1H3

InChI Key

JLUQLTSKFQULKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1CS(=O)(=O)CC1O

Origin of Product

United States

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